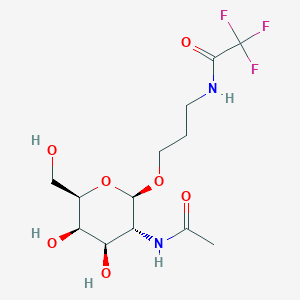
2,3,4,6-テトラフルオロベンゾイルクロリド
概要
説明
2,3,4,6-Tetrafluorobenzoyl chloride is an organic compound with the molecular formula C7HClF4O. It is a derivative of benzoyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.
科学的研究の応用
2,3,4,6-Tetrafluorobenzoyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various fluorinated compounds.
Biology: Used in the modification of biomolecules to study their interactions and functions.
Medicine: Plays a role in the synthesis of pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of agrochemicals, including herbicides and insecticides.
作用機序
Target of Action
2,3,4,6-Tetrafluorobenzoyl chloride is an acylating agent that can react with a variety of nucleophiles . These nucleophiles include amines, alcohols, and thiols . The primary targets of this compound are therefore these nucleophilic substances, which play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets (nucleophiles) through acylation . In this process, 2,3,4,6-Tetrafluorobenzoyl chloride donates its acyl group to the nucleophile, resulting in the formation of amides, esters, or thioesters . This interaction leads to the modification of the nucleophile, which can alter its reactivity and other properties.
Result of Action
The molecular and cellular effects of 2,3,4,6-Tetrafluorobenzoyl chloride’s action are primarily due to its acylation of nucleophiles. This can result in the modification of biomolecules, potentially altering their function and activity. For example, it has been used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetrafluorobenzoyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and can react with water to produce hydrogen fluoride and benzoyl chloride . Therefore, it should be handled and stored in a dry environment . Additionally, it should be used in a well-ventilated area due to its potential respiratory irritation .
準備方法
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetrafluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3,4,6-tetrafluorobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of 2,3,4,6-tetrafluorobenzoyl chloride often involves the use of advanced fluorination techniques. These methods may include the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,3,4,6-Tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4,6-tetrafluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 2,3,4,6-tetrafluorobenzaldehyde under specific conditions.
Common Reagents and Conditions
Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Sulfur Tetrafluoride: Employed in fluorination reactions.
Amines and Alcohols: React with 2,3,4,6-tetrafluorobenzoyl chloride to form amides and esters.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2,3,4,6-Tetrafluorobenzoic Acid: Formed through hydrolysis.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrafluorobenzoyl Chloride: Similar in structure but differs in the position of fluorine atoms.
2,3,4,5,6-Pentafluorobenzoyl Chloride: Contains an additional fluorine atom, making it even more reactive.
2,5-Difluorobenzoyl Chloride: Contains fewer fluorine atoms, resulting in different reactivity and applications.
Uniqueness
2,3,4,6-Tetrafluorobenzoyl chloride is unique due to its specific fluorination pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex fluorinated compounds and in applications requiring precise control over molecular interactions .
特性
IUPAC Name |
2,3,4,6-tetrafluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKQDVFTGGRFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382553 | |
| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123016-51-3 | |
| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide](/img/structure/B57376.png)



![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)








